Methyl 2-allyl-3-nitrobenzoate
CAS No.:
Cat. No.: VC16195949
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO4 |
|---|---|
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | methyl 3-nitro-2-prop-2-enylbenzoate |
| Standard InChI | InChI=1S/C11H11NO4/c1-3-5-8-9(11(13)16-2)6-4-7-10(8)12(14)15/h3-4,6-7H,1,5H2,2H3 |
| Standard InChI Key | SEQDFNXYFVCURI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CC=C |
Introduction
Synthesis and Reactivity
Synthetic Pathways
The synthesis of methyl 2-allyl-3-nitrobenzoate typically involves sequential nitration and esterification reactions. A plausible route is outlined below:
-
Nitration of 2-Allylbenzoic Acid:
The parent benzoic acid derivative undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The nitro group preferentially substitutes at the meta position relative to the carboxylic acid group due to electronic and steric directing effects. -
Esterification:
The resulting 2-allyl-3-nitrobenzoic acid is treated with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the methyl ester .
Alternative methods may employ palladium-catalyzed allylation or nucleophilic aromatic substitution to introduce the allyl group post-nitration. For instance, the use of DBU (1,8-diazabicycloundec-7-ene) in DMSO has been reported for analogous nitro-substituted benzoate syntheses .
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
-
Nitro Group: Acts as a strong electron-withdrawing group, activating the aromatic ring toward electrophilic substitution at specific positions. It can also be reduced to an amine under catalytic hydrogenation conditions.
-
Allyl Group: Participates in cycloaddition reactions (e.g., Diels-Alder) and radical-mediated polymerizations. The double bond is susceptible to electrophilic additions.
-
Ester Moiety: Hydrolyzable under acidic or basic conditions to regenerate the carboxylic acid .
Applications in Organic Synthesis
Methyl 2-allyl-3-nitrobenzoate serves as a precursor in the synthesis of complex heterocycles and bioactive molecules:
Indole and Isoquinoline Derivatives
The compound is a key intermediate in the Batcho-Leimgruber indole synthesis, facilitating the preparation of methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one . For example, condensation with aromatic aldehydes in the presence of DBU yields substituted nitrostyrene benzoic acids, which cyclize to form indole cores under reductive conditions .
Nitroisocoumarin Synthesis
Reaction with acetic anhydride and sodium acetate produces 5-nitroisocoumarin, a scaffold with reported antimicrobial activity . The nitro group can later be reduced to an amine for further functionalization.
Polymer Chemistry
The allyl group’s radical reactivity enables incorporation into polymers via chain-transfer reactions. Such polymers may exhibit enhanced thermal stability due to the aromatic nitro groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume